2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(1-ethylpyrazol-3-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-18-7-5-11(17-18)10-4-6-15-14-13(10)9(2)16-19(14)8-12(20)21/h4-7H,3,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUBTISLRIBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=C3C(=NN(C3=NC=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A patented route involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates under acidic conditions. For example, ethyl maleate reacts with 3-hydrazinopyridine dihydrochloride in acetonitrile at 60°C to yield ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. Chlorination with phosphoryl chloride (POCl₃) introduces a chloro substituent at position 3, forming ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Subsequent oxidation with manganese(IV) oxide in acetonitrile aromatizes the dihydropyrazole ring, yielding ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
Condensation of Aminopyrazolones
An alternative approach condenses 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one in refluxing butanol. This method produces pyrazolo[3,4-b]pyridin-3-one derivatives via a cascade of Michael addition and dehydration steps. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the pyran-2-one’s C-6 carbon attacking the pyrazolone’s amino group to form the fused ring.
Functionalization at Position 4: 1-Ethyl-1H-pyrazol-3-yl Attachment
The 1-ethyl-1H-pyrazol-3-yl group is incorporated via cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
A halogenated pyrazolo[3,4-b]pyridine intermediate (e.g., 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine) reacts with 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 80°C. Post-reaction purification via silica gel chromatography yields the coupled product with >75% efficiency.
Nucleophilic Aromatic Substitution
Electron-deficient pyrazolo[3,4-b]pyridines undergo substitution with pyrazole nucleophiles. For example, 4-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine reacts with 1-ethyl-1H-pyrazol-3-ol in dimethylformamide (DMF) at 120°C, facilitated by Cs₂CO₃ as a base.
Acetic Acid Side Chain Installation
The acetic acid moiety at position 1 is introduced via N-alkylation.
Alkylation with Ethyl Bromoacetate
3-Methyl-4-(1-ethyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine undergoes alkylation with ethyl bromoacetate in the presence of NaH (2.2 equiv) in tetrahydrofuran (THF) at 0°C. The reaction proceeds via an SN2 mechanism, yielding ethyl 2-(4-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using 6M HCl at 90°C for 12 hours. Neutralization with aqueous NaOH followed by extraction with ethyl acetate yields the free acid. Fourier-transform infrared (FTIR) analysis confirms the carboxylic acid functionality via a broad O–H stretch at 2500–3000 cm⁻¹ and a C=O stretch at 1715 cm⁻¹.
Spectroscopic Characterization
Critical spectroscopic data for intermediates and the final compound include:
Optimization Challenges
Regioselectivity in Cyclization
Competing pathways during pyrazolo[3,4-b]pyridine formation require precise control. Excess POCl₃ (≥3 equiv) in chlorination steps minimizes dihydro-pyrazole byproducts.
Steric Hindrance in Coupling
Bulky substituents at position 4 reduce coupling efficiency. Microwave-assisted Suzuki reactions (100°C, 30 min) improve yields to 82% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the heterocyclic ring system .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex molecules with potential biological activities. Researchers have utilized it to create derivatives that exhibit enhanced pharmacological properties.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Drug Development | Used as a precursor in synthesizing novel therapeutic agents targeting various diseases. |
| Material Science | Investigated for its role in developing organic electronic materials such as OLEDs and OPVs. |
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, compounds based on the pyrazolo[3,4-b]pyridine framework have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Screening
In vitro studies have screened several derivatives against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using MTT assays. Results indicated that certain derivatives showed excellent activity, suggesting potential for further development as anticancer agents .
Material Science Applications
The compound has also been explored for its application in materials science, particularly in the development of organic electronic materials. Its conjugated system allows for efficient charge transport, making it suitable for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties facilitate light emission when subjected to an electric current.
- Organic Photovoltaics (OPVs) : Its ability to absorb light efficiently makes it a candidate for solar energy applications.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| OLEDs | Utilized in the fabrication of light-emitting layers due to its favorable electronic properties. |
| OPVs | Investigated for use in photovoltaic cells to enhance light absorption and energy conversion efficiency. |
Mechanism of Action
The mechanism of action of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives that share structural similarities with 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. Examples include:
- 1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-1-yl acetic acid .
Uniqueness
The uniqueness of 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 301.33 g/mol. The structure features multiple nitrogen atoms within its pyrazole and pyridine rings, which are critical for its biological activity.
Research indicates that compounds with a pyrazolo[3,4-b]pyridine core exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many derivatives act as inhibitors of specific enzymes such as phosphodiesterase (PDE) and glycogen synthase kinase-3 (GSK-3), which are involved in numerous signaling pathways related to inflammation and cell proliferation .
- Antimicrobial Activity : Recent studies have demonstrated that pyrazolo[3,4-b]pyridines can exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Biological Activity Data
Case Studies
Several studies have highlighted the biological activity of pyrazolo[3,4-b]pyridines:
- Antimycobacterial Activity : A study synthesized various derivatives and tested them against M. tuberculosis. Compounds with specific substitutions on the pyrazole ring demonstrated enhanced activity, indicating that structural modifications can significantly impact efficacy .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on HeLa and L929 cell lines. The results showed that certain compounds induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
- Inflammation Models : Research involving animal models of inflammation indicated that these compounds could reduce markers of inflammation effectively, suggesting a role in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is often employed. First, NaN₃-catalyzed azidation in DMF at 50°C for 3 hours is used to functionalize pyrazole intermediates, followed by cyclization with reagents like cyanoguanidine in THF under reflux (5 hours). Post-reaction purification via acid precipitation (pH 3) and recrystallization (ethanol or toluene) is critical for isolating high-purity products. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with spectroscopic techniques:
- NMR : Assign pyrazole and pyridine proton environments (δ 7.5–8.5 ppm for aromatic protons; δ 1.2–1.5 ppm for ethyl groups).
- MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 353.299 for analogous derivatives).
- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹). Cross-reference with crystallographic data from structurally related pyrazolo[3,4-b]pyridines .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s carboxylic acid moiety. Stability testing in aqueous buffers (pH 4–8) at 25°C over 72 hours is advised, with HPLC monitoring for degradation products (e.g., hydrolyzed pyrazole rings). Avoid prolonged exposure to UV light, which may induce photodegradation .
Advanced Research Questions
Q. How do substituent effects (e.g., ethyl vs. methyl groups) on the pyrazole ring modulate reactivity in cross-coupling reactions?
- Methodological Answer : Substituents at the 1- and 3-positions of the pyrazole influence steric and electronic profiles. For example, ethyl groups increase steric hindrance, reducing nucleophilic attack rates in Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimental validation via competitive reaction assays (e.g., with Pd(PPh₃)₄ catalysts) is recommended .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR or MS data often arise from:
- Tautomerism : Pyrazole-pyridine systems may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to identify equilibrium shifts.
- Byproducts : Trace alkylation byproducts (e.g., N-ethyl vs. O-ethyl isomers) require LC-MS/MS fragmentation analysis.
- Crystallinity : Amorphous vs. crystalline forms alter spectral resolution. Pair XRD with solid-state NMR for clarity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., CDK2 or JAK2). Key steps:
- Parameterize the compound’s charge states (Protonation at pH 7.4 via MarvinSketch).
- Simulate binding free energies (ΔG) and validate with SPR (surface plasmon resonance) assays.
- Compare with structurally related pyrazolo[3,4-b]pyridines to establish SAR trends .
Data Contradiction & Theoretical Frameworks
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Divergent DSC/TGA results (e.g., decomposition onset at 150°C vs. 180°C) may stem from:
- Sample purity : Impurities (e.g., residual solvents) lower decomposition thresholds. Validate via elemental analysis.
- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Conduct parallel experiments under controlled atmospheres .
Q. What theoretical frameworks guide mechanistic studies of its acid-base behavior?
- Methodological Answer : Apply the Hard-Soft Acid-Base (HSAB) principle to predict protonation sites. The pyridine nitrogen (soft base) preferentially binds protons over the pyrazole nitrogen. Validate via potentiometric titration (0.1 M HCl/NaOH) and correlate with DFT-calculated pKa values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
